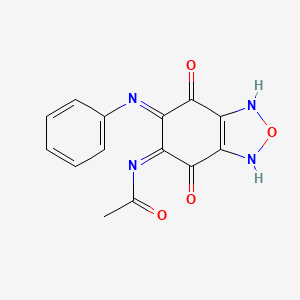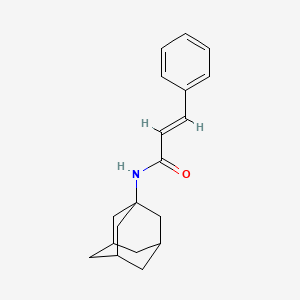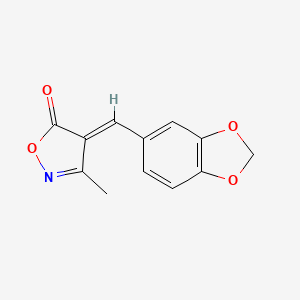
2-phenyl-1-cyclohexanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-1-cyclohexanone semicarbazone, also known as PCP, is a chemical compound that has been widely used in scientific research. This compound has been shown to have potential applications in the field of medicine and pharmacology due to its unique properties. In
Wirkmechanismus
The mechanism of action of 2-phenyl-1-cyclohexanone semicarbazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity. 2-phenyl-1-cyclohexanone semicarbazone has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-phenyl-1-cyclohexanone semicarbazone has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy. 2-phenyl-1-cyclohexanone semicarbazone has also been shown to have analgesic and anti-inflammatory effects. It has been suggested that it may be useful in the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenyl-1-cyclohexanone semicarbazone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, with no significant adverse effects observed. Another advantage is its ease of synthesis, which makes it readily available for use in research. However, one limitation of using 2-phenyl-1-cyclohexanone semicarbazone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-phenyl-1-cyclohexanone semicarbazone. One area of interest is the development of new derivatives with improved biological activity. Another area of interest is the investigation of the potential use of 2-phenyl-1-cyclohexanone semicarbazone in the treatment of various diseases, such as epilepsy, chronic pain, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and pharmacology.
Conclusion
In conclusion, 2-phenyl-1-cyclohexanone semicarbazone is a chemical compound that has been widely used in scientific research. It has been shown to have potential applications in the field of medicine and pharmacology due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-phenyl-1-cyclohexanone semicarbazone have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-phenyl-1-cyclohexanone semicarbazone involves the reaction between 2-phenyl-1-cyclohexanone and semicarbazide hydrochloride in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1-cyclohexanone semicarbazone has been used extensively in scientific research due to its unique properties. This compound has been shown to have potential applications in the field of medicine and pharmacology. It has been used as a starting material for the synthesis of various derivatives that have been tested for their biological activity. 2-phenyl-1-cyclohexanone semicarbazone has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[(E)-(2-phenylcyclohexylidene)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H3,14,16,17)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIHIZCFMJJKBA-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=O)N)/C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(2-phenylcyclohexylidene)amino]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)


![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)


![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)




![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)